Budesonide acid-d8

Stable Isotope Labeling LC-MS/MS Method Validation

Budesonide acid-d8 is a deuterated internal standard that co-elutes with budesonide acid, correcting matrix effects and ion suppression in LC-MS/MS. Use it to validate impurity profiling and metabolic studies per ICH guidelines. Unlike unlabeled or mismatched standards, it ensures exact physicochemical mimicry for accurate quantification.

Molecular Formula C25H32O7
Molecular Weight 452.6 g/mol
Cat. No. B15138985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBudesonide acid-d8
Molecular FormulaC25H32O7
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C(=O)O)C)O)C
InChIInChI=1S/C25H32O7/c1-4-5-19-31-18-11-16-15-7-6-13-10-14(26)8-9-23(13,2)20(15)17(27)12-24(16,3)25(18,32-19)21(28)22(29)30/h8-10,15-20,27H,4-7,11-12H2,1-3H3,(H,29,30)/t15-,16-,17-,18+,19?,20+,23-,24-,25-/m0/s1/i1D3,4D2,5D2,19D
InChIKeyPZAXBYZLCSUVAE-QGMLPMLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Budesonide Acid-d8: Deuterated Internal Standard for Budesonide Acid Quantification in Pharmaceutical Impurity Analysis and Pharmacokinetic Studies


Budesonide acid-d8 (also referred to as 17α-Des-(2-hydroxyacetyl)budesonide 17α-Carboxylic Acid-d8 or Budesonide Impurity 1-D8) is a deuterium-labeled analog of budesonide acid, a known impurity and metabolite of the glucocorticoid drug budesonide . It possesses a molecular formula of C25H24D8O7 and a molecular weight of approximately 452.57 g/mol . This compound is specifically designed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of budesonide acid in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), addressing challenges in impurity profiling and metabolic pathway elucidation [1]. Its primary utility lies in compensating for sample preparation variability, matrix effects, and instrument fluctuations inherent to mass spectrometric analysis [2].

Budesonide Acid-d8 vs. Alternative Internal Standards: Why Structural Fidelity Dictates Analytical Accuracy


Substituting budesonide acid-d8 with a non-deuterated analog (e.g., unlabeled budesonide acid) or a structurally dissimilar deuterated standard (e.g., budesonide-d8) introduces significant risk of analytical error. While unlabeled budesonide acid could theoretically serve as an internal standard, it is indistinguishable from the endogenous analyte, leading to ion suppression or cross-talk in MS detection and rendering accurate quantification impossible [1]. Conversely, budesonide-d8, a deuterated form of the parent drug budesonide, is optimized for quantifying the parent drug, not its acid metabolite. Although budesonide-d8 shares a similar mass shift, differences in chromatographic retention and ionization efficiency between the drug and its metabolite can introduce systematic bias [2]. The use of a structurally non-identical internal standard (e.g., testosterone or another corticosteroid) is particularly problematic, as it fails to co-elute with the target analyte (budesonide acid) and cannot correct for matrix effects, leading to compromised accuracy and precision [3]. Therefore, budesonide acid-d8 is the only compound that provides exact physicochemical mimicry, ensuring co-elution and identical ionization behavior, which are non-negotiable requirements for rigorous bioanalytical method validation [4].

Budesonide Acid-d8 Quantitative Differentiation Evidence: Analytical Performance Benchmarks vs. Comparators


Isotopic Purity and Enrichment: Budesonide Acid-d8 vs. Budesonide-d8 and Unlabeled Standards

Budesonide acid-d8 exhibits a high isotopic enrichment of ≥99 atom% D [1]. This level of deuteration is critical for minimizing the 'cross-talk' between the internal standard and the analyte channels in MS/MS, a common source of inaccuracy with less pure deuterated standards. For comparison, a typical deuterated internal standard like budesonide-d8 used for parent drug quantification reports a chemical purity of 95% and an isotopic purity of 98% [2]. The higher isotopic purity of budesonide acid-d8 translates to a lower background signal in the analyte mass channel, which is particularly important when quantifying low-abundance metabolites or impurities [3].

Stable Isotope Labeling LC-MS/MS Method Validation

Matrix Effect Mitigation: Budesonide Acid-d8 vs. Non-Analogous Internal Standards

A key validation parameter is the matrix factor (MF), which quantifies ion suppression or enhancement. Studies utilizing a structurally identical SIL-IS (budesonide-d8 for budesonide) report negligible matrix effects of <4.1% CV [1]. This is a benchmark for the performance expected of budesonide acid-d8 when paired with its unlabeled counterpart. In contrast, methods employing non-deuterated or structurally dissimilar internal standards, such as testosterone, can experience matrix effects ranging from 10-30%, requiring additional and costly sample cleanup steps (e.g., phospholipid removal) that reduce throughput [2]. The co-elution of budesonide acid-d8 with budesonide acid inherently corrects for matrix-induced ion suppression, eliminating the need for such steps and improving assay robustness [3].

Matrix Effects Ion Suppression LC-MS/MS Validation

Recovery and Precision: Budesonide Acid-d8's Role in Achieving High Extraction Efficiency

When a structurally identical SIL-IS is employed, the extraction recovery of the analyte is normalized by the co-extracted internal standard. For budesonide, using budesonide-d8 resulted in extraction recoveries of 84.7-89.4% with high precision (CV < 15%) [1]. Budesonide acid-d8 is expected to provide equivalent or superior normalization for its analyte, budesonide acid. In contrast, using a non-deuterated internal standard often yields lower and more variable apparent recoveries due to differential partitioning during sample preparation. For instance, methods using testosterone as an internal standard for corticosteroids can show recoveries varying by ±20%, impacting method sensitivity and LLOQ [2]. The high recovery achievable with budesonide acid-d8 translates to a lower limit of quantification (LLOQ), which is essential for detecting trace levels of budesonide acid in pharmacokinetic studies [3].

Extraction Recovery Analytical Precision Bioanalytical Validation

Chemical Purity and Traceability: Meeting Regulatory Standards for Impurity Profiling

Budesonide acid-d8 is supplied with a chemical purity of ≥98% . This high level of purity is essential for its use as a reference standard in impurity analysis, where even trace contaminants can confound results. For comparison, a related deuterated standard, budesonide-d8, is commercially available with a chemical purity of 95% [1]. The 3 percentage point higher purity of budesonide acid-d8 minimizes the introduction of additional impurities into the analytical system, which is particularly important for methods that must meet strict pharmacopoeial criteria for impurity quantification. Furthermore, vendors provide a comprehensive Certificate of Analysis (COA) detailing chromatographic purity, water content, and residual solvents, ensuring full traceability for regulatory submissions [2].

Impurity Analysis Quality Control Pharmacopoeial Compliance

Budesonide Acid-d8: Optimal Use Cases in Bioanalytical and Pharmaceutical Workflows


Quantification of Budesonide Acid as a Major Metabolite in Pharmacokinetic Studies

In human and animal pharmacokinetic studies, budesonide is extensively metabolized to budesonide acid [1]. To accurately measure systemic exposure and metabolic clearance, the concentration of this metabolite in plasma must be quantified with high precision. Budesonide acid-d8 serves as the optimal internal standard for these assays, as demonstrated in studies where a deuterated analog (budesonide-d8) enabled a validated LC-MS/MS method with an LLOQ of 10 pg/mL for the parent drug in human plasma [2]. By extension, budesonide acid-d8 enables similarly sensitive and robust methods for its target analyte, ensuring that even low metabolite concentrations (often <1 ng/mL) are reliably measured, which is critical for evaluating drug-drug interactions and special population studies [3].

Impurity Profiling and Method Validation for Budesonide Drug Substance and Product

Regulatory agencies require strict control of impurities in pharmaceutical products. Budesonide acid is a known degradation product and process impurity of budesonide . Budesonide acid-d8 is indispensable for developing and validating stability-indicating HPLC or UPLC-MS methods that accurately quantify this impurity at trace levels (e.g., ≤0.10% of the API). The use of a stable isotope-labeled analog ensures that the method can distinguish between the impurity and other matrix components, meeting the specificity and accuracy requirements outlined in ICH guidelines for analytical method validation [4]. This is particularly critical for ANDA and DMF submissions, where demonstration of robust impurity control is a key component .

In Vitro Metabolism Studies Using Human Hepatocytes or Liver Microsomes

Researchers investigating the CYP3A4-mediated metabolism of budesonide use budesonide acid-d8 to precisely quantify the formation rate of the acid metabolite in in vitro systems [5]. The exact co-elution and ionization properties of budesonide acid-d8 correct for matrix effects caused by cellular lysates or microsomal proteins, which are significant sources of ion suppression in MS [6]. This enables the calculation of accurate kinetic parameters (e.g., Km and Vmax) for the metabolic pathway, data that is essential for predicting in vivo clearance and assessing potential drug interactions [7].

Development of High-Throughput Bioanalytical Assays for Clinical Trials

Clinical trials involving budesonide formulations require the analysis of thousands of plasma samples. Budesonide acid-d8 is a critical component of a high-throughput LC-MS/MS assay that can process samples with minimal preparation (e.g., 'dilute-and-shoot' after protein precipitation) [8]. As evidenced by the use of budesonide-d8 in a validated method that achieved a 3.5-fold plasma concentration factor and a 4-minute run time, the SIL-IS effectively compensates for residual matrix effects, allowing for faster chromatography and higher sample throughput without sacrificing data quality [9]. This reduces per-sample cost and accelerates clinical development timelines [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Budesonide acid-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.